molecular formula C12H13NO2 B15330707 5,7-Dimethoxy-3-methylisoquinoline

5,7-Dimethoxy-3-methylisoquinoline

Cat. No.: B15330707
M. Wt: 203.24 g/mol
InChI Key: JTGHPRPWUQGULI-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of hydrazone-derived 1-azatrienes. This method typically uses reagents such as 2-propenylbenzaldehydes and hydrazines, followed by electrocyclization . Another method involves the use of oximes in cyclization reactions to produce polycyclic isoquinolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinolines.

Scientific Research Applications

5,7-Dimethoxy-3-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-methylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,7-dimethoxy-3-methylisoquinoline

InChI

InChI=1S/C12H13NO2/c1-8-4-11-9(7-13-8)5-10(14-2)6-12(11)15-3/h4-7H,1-3H3

InChI Key

JTGHPRPWUQGULI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2OC)OC)C=N1

Origin of Product

United States

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